Sodium 3-hydroxybutyrate

Description

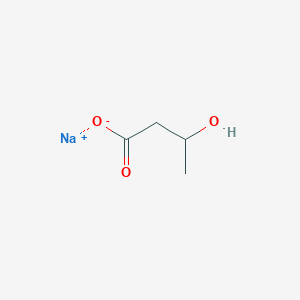

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044130 | |

| Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-83-4, 306-31-0 | |

| Record name | Butyric acid, 3-hydroxy-, monosodium salt, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium DL-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 3-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19AN4ZH292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Endogenous Synthesis of Sodium 3-Hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous synthesis pathway of Sodium 3-hydroxybutyrate (B1226725), more commonly known as beta-hydroxybutyrate (BHB). The synthesis of BHB is a critical metabolic process known as ketogenesis, which primarily occurs in the mitochondria of liver cells. This document details the biochemical pathway, its regulation, quantitative data on key metabolites and enzymes, and detailed experimental protocols relevant to the study of this pathway.

The Ketogenesis Pathway: From Acetyl-CoA to Beta-Hydroxybutyrate

Ketogenesis is the metabolic process that produces ketone bodies, including 3-hydroxybutyrate, from fatty acids and certain ketogenic amino acids. This pathway is particularly active during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet, providing an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle.[1]

The synthesis of BHB from acetyl-CoA involves four key enzymatic steps that take place within the mitochondrial matrix of hepatocytes:

-

Thiolase Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reversible reaction is catalyzed by the enzyme mitochondrial acetoacetyl-CoA thiolase (also known as thiolase II or ACAT1).[2]

-

HMG-CoA Synthase Reaction: A third molecule of acetyl-CoA condenses with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting and committed step in ketogenesis and is catalyzed by mitochondrial HMG-CoA synthase (HMGCS2).[3]

-

HMG-CoA Lyase Reaction: HMG-CoA is then cleaved to produce acetoacetate (B1235776) and a molecule of acetyl-CoA. This reaction is catalyzed by HMG-CoA lyase (HMGCL).[4]

-

Beta-Hydroxybutyrate Dehydrogenase Reaction: Finally, acetoacetate is reversibly reduced to D-beta-hydroxybutyrate in an NADH-dependent reaction catalyzed by beta-hydroxybutyrate dehydrogenase (BDH1).[5]

Quantitative Data

The flux through the ketogenesis pathway is tightly regulated and highly dependent on the physiological state of the organism. The following tables summarize key quantitative data related to substrate and product concentrations, enzyme kinetics, and metabolic flux rates.

Table 1: Metabolite Concentrations in Different Physiological States

| Metabolite | Condition | Tissue | Concentration | Reference(s) |

| Beta-Hydroxybutyrate | Fed | Blood Serum | ~0.1 mM | [6] |

| 12-16h Fasting | Blood Serum | 0.3 - 1.0 mM | [1] | |

| 2-day Fasting | Blood Serum | 1 - 2 mM | [1] | |

| Prolonged Starvation | Blood Serum | 6 - 8 mM | [1] | |

| Ketogenic Diet | Blood Serum | >0.5 - 5.0 mM | [7] | |

| Fed | Rat Liver | ~0.1 µmol/g | [8] | |

| Fasted | Rat Liver | ~1.5 µmol/g | [8] | |

| Acetoacetate | Fed | Rat Liver | ~0.05 µmol/g | [8] |

| Fasted | Rat Liver | ~0.3 µmol/g | [8] | |

| Acetyl-CoA | Fed | Rat Liver | Lower | [9] |

| Fasted | Rat Liver | Higher | [9] | |

| Acetoacetyl-CoA | Fed | Rat Liver | Low | [9] |

| Fasted | Rat Liver | Elevated | [9] |

Table 2: Kinetic Parameters of Key Ketogenic Enzymes

Note: Kinetic parameters can vary significantly based on the source of the enzyme, purity, and assay conditions. The data presented here are representative values from the literature.

| Enzyme | Organism/Tissue | Substrate | Km | Vmax/kcat | Reference(s) |

| Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) | Human Colonic Mucosa | Acetoacetyl-CoA | Identical in control and ulcerative colitis | 36.14 (control), 22.6 (UC) (µmol/min/g) | [10][11] |

| Mitochondrial HMG-CoA Synthase (HMGCS2) | Baker's Yeast | Acetyl-CoA | - | - | [12] |

| Baker's Yeast | Acetoacetyl-CoA | - | Substrate inhibition observed | [12] | |

| HMG-CoA Lyase (HMGCL) | Human (recombinant) | HMG-CoA | - | - | [13] |

| Pseudomonas mevalonii | 2-butynoyl-CoA (inhibitor) | Ki = 65 µM | kinact = 0.073 min-1 | [14] | |

| Beta-Hydroxybutyrate Dehydrogenase (BDH1) | Rhodopseudomonas spheroides | D-3-Hydroxybutyrate | - | - | [15] |

| Rhodopseudomonas spheroides | NAD+ | - | Follows an ordered Bi Bi mechanism | [15] |

Table 3: Hepatic Ketogenesis Flux Rates

| Condition | Organism | Flux Rate | Fold Change | Reference(s) |

| Control Diet | Human | 174 ± 30 µmol/min | - | [16] |

| 6-day Ketogenic Diet | Human | 579 ± 58 µmol/min | ~3.3-fold increase | [16] |

| 18-h Fasted (14-week-old mice) | Mouse | - | - | [17][18] |

| 18-h Fasted (20-week-old mice) | Mouse | Higher than 14-week-old | - | [17][18] |

| 18-h Fasted (obese mice) | Mouse | Lower than lean fasted | - | [17][18] |

Regulation of the Endogenous Synthesis Pathway

The synthesis of BHB is intricately regulated at multiple levels to meet the body's energy demands.

Hormonal Regulation

The primary hormonal regulators of ketogenesis are insulin and glucagon (B607659) .

-

Insulin , released in the fed state, is a potent inhibitor of ketogenesis. It suppresses the release of fatty acids from adipose tissue (lipolysis), thereby limiting the substrate for ketogenesis.

-

Glucagon , the levels of which rise during fasting, stimulates ketogenesis. It promotes lipolysis in adipose tissue, increasing the flow of fatty acids to the liver. Within the liver, glucagon signaling leads to a decrease in the concentration of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase I (CPT1). This disinhibition of CPT1 allows for increased transport of fatty acids into the mitochondria for β-oxidation and subsequent conversion to ketone bodies.

Transcriptional and Post-Translational Regulation

Beyond hormonal control, ketogenesis is regulated at the level of gene expression and by post-translational modifications of key enzymes.

-

PPARα (Peroxisome Proliferator-Activated Receptor Alpha): This nuclear receptor is a key transcriptional regulator of fatty acid metabolism. During fasting, elevated levels of free fatty acids activate PPARα, which in turn upregulates the expression of genes involved in fatty acid oxidation and ketogenesis, including HMGCS2.

-

SIRT3 (Sirtuin 3): This mitochondrial deacetylase plays a crucial role in activating ketogenesis. During fasting, SIRT3 expression is upregulated. SIRT3 deacetylates and activates HMGCS2, thereby increasing the ketogenic flux.[19] The acetylation status of HMGCS2 is a key regulatory switch.

-

AMPK (AMP-activated protein kinase): As a cellular energy sensor, AMPK is activated under conditions of low energy (high AMP/ATP ratio), such as fasting. Activated AMPK promotes catabolic processes, including fatty acid oxidation and ketogenesis, while inhibiting anabolic pathways like fatty acid synthesis.

Experimental Protocols

Quantification of Ketone Bodies by UPLC-MS/MS

This protocol provides a method for the simultaneous quantification of acetoacetate and beta-hydroxybutyrate in biological matrices using reverse-phase ultra-high performance liquid chromatography coupled to tandem mass spectrometry (RP-UHPLC-MS/MS).[10][20]

Materials:

-

Biological sample (serum, plasma, tissue homogenate)

-

Stable isotope-labeled internal standards ([13C]Acetoacetate and [2H]Beta-hydroxybutyrate)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid

-

Ultrapure water

-

UPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

To 50 µL of sample, add 200 µL of a cold extraction solution (e.g., 80:20 ACN:MeOH) containing the internal standards.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

-

UPLC-MS/MS Analysis:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes (e.g., a 7-minute gradient).

-

Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Quantify the concentration of each ketone body by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

-

In Vitro HMG-CoA Synthase Activity Assay

This spectrophotometric assay measures the activity of HMG-CoA synthase by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[21]

Materials:

-

Purified HMG-CoA synthase or cell/tissue lysate

-

Acetyl-CoA

-

Acetoacetyl-CoA

-

DTNB

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, DTNB, and the enzyme sample.

-

Reaction Initiation: Start the reaction by adding the substrates, acetyl-CoA and acetoacetyl-CoA.

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. The enzyme activity can be calculated using the molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), which is 14,150 M-1cm-1.

Stable Isotope Tracing of Ketogenesis

Stable isotope tracing is a powerful technique to measure the flux through metabolic pathways in vivo or in vitro. For ketogenesis, a 13C-labeled fatty acid (e.g., [U-13C]palmitate) is often used as a tracer.[5][22][23]

General Protocol Outline:

-

Tracer Administration:

-

In vivo: Infuse the labeled fatty acid into the subject.

-

In vitro: Add the labeled fatty acid to the cell culture medium.

-

-

Sample Collection: Collect biological samples (blood, tissues, or cell extracts) at various time points.

-

Metabolite Extraction and Analysis: Extract metabolites and analyze the isotopic enrichment of ketone bodies and other relevant metabolites using mass spectrometry (GC-MS or LC-MS).

-

Metabolic Flux Analysis (MFA): Use computational modeling to calculate the flux rates through the ketogenic pathway based on the isotopic labeling patterns.

Conclusion

The endogenous synthesis of sodium 3-hydroxybutyrate via ketogenesis is a fundamental metabolic pathway that is critical for energy homeostasis, particularly during periods of glucose scarcity. This pathway is subject to complex and multi-layered regulation, involving hormonal, transcriptional, and post-translational mechanisms. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and professionals in the fields of metabolic disease research and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the intricate role of ketogenesis in health and disease.

References

- 1. High beta-hydroxybutyrate concentration in liver and skeletal muscle of newly hatched chicks [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Serum Beta Hydroxybutyrate Concentrations in Cats with Chronic Kidney Disease, Hyperthyroidism, or Hepatic Lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI Insight - Impaired ketogenesis and increased acetyl-CoA oxidation promote hyperglycemia in human fatty liver [insight.jci.org]

- 8. Role of ketone signaling in the hepatic response to fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Impairment of mitochondrial acetoacetyl CoA thiolase activity in the colonic mucosa of patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The kinetic mechanism of 3-hydroxy-3-methylglutaryl-coenzyme A synthase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Hydroxy-3-methylglutaryl-CoA lyase: expression and isolation of the recombinant human enzyme and investigation of a mechanism for regulation of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. d-3-Hydroxybutyrate dehydrogenase from Rhodopseudomonas spheroides. Kinetic mechanism from steady-state kinetics of the reaction catalysed by the enzyme in solution and covalently attached to diethylaminoethylcellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SIRT3 Deacetylates Mitochondrial 3-Hydroxy-3-Methylglutaryl CoA Synthase 2 and Regulates Ketone Body Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]

- 21. SIRT3 enzymatic activity assay [bio-protocol.org]

- 22. bioscience.co.uk [bioscience.co.uk]

- 23. journals.physiology.org [journals.physiology.org]

Chemical and physical properties of Sodium 3-hydroxybutyrate for lab use.

For correspondence: [AI Assistant Contact Information]

Abstract

Sodium 3-hydroxybutyrate (B1226725), the sodium salt of the ketone body beta-hydroxybutyrate (β-HB), is a multifaceted molecule of significant interest in biomedical research and drug development. Beyond its role as an alternative energy substrate for the brain and heart, it functions as a critical signaling molecule, notably as an endogenous inhibitor of class I histone deacetylases (HDACs) and a ligand for G-protein coupled receptors like GPR109A.[1][2][3][4][5] This technical guide provides an in-depth overview of the chemical and physical properties of sodium 3-hydroxybutyrate for laboratory use. It details experimental protocols for its analysis and application in cell-based assays and outlines its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sodium 3-hydroxybutyrate is a hygroscopic, crystalline solid that is highly soluble in water.[6][7] It is available commercially as a racemic mixture (DL-3-hydroxybutyrate) and as individual (R)- and (S)- enantiomers. The endogenous, biologically active form in mammals is (R)-3-hydroxybutyrate.[1] The compound is generally stable under normal laboratory conditions when stored properly.

Quantitative Data Summary

The following table summarizes the key quantitative properties of sodium 3-hydroxybutyrate. Data is provided for the common racemic (DL) form unless otherwise specified.

| Property | Value | References |

| Molecular Formula | C₄H₇NaO₃ | [8][9][10] |

| Molecular Weight | 126.09 g/mol | [8][9][10] |

| Appearance | White to cream crystalline powder | [1][3] |

| Melting Point | 161-170 °C (DL-form) | [3][7][9][11] |

| 149-155 °C ((R)-(-)-form) | [12] | |

| Solubility | ||

| in Water | Highly soluble | [6] |

| in PBS (pH 7.2) | ~10 mg/mL | [1] |

| in Ethanol | ~5 mg/mL | [1] |

| in DMSO | 100 mg/mL ((R)-(-)-form) | [12] |

| Storage | 2-8°C or -20°C, protect from moisture | [1][4][11][13] |

| Stability | ≥ 4 years at -20°C | [1] |

| in aqueous solution | Recommended to not store for more than one day | [1] |

Experimental Protocols

This section provides detailed methodologies for common experiments involving sodium 3-hydroxybutyrate.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of sodium 3-hydroxybutyrate for use in various assays.

Materials:

-

Sodium 3-hydroxybutyrate (DL-, R-, or S- form)

-

Solvent of choice (e.g., sterile water, PBS, or ethanol)

-

Sterile, inert gas (e.g., nitrogen or argon)

-

Sterile containers

Protocol:

-

Weigh the desired amount of sodium 3-hydroxybutyrate powder in a sterile container.

-

Add the solvent of choice to the desired final concentration. For organic solvents, it is recommended to purge the solvent with an inert gas before use.[1]

-

Vortex or sonicate the mixture until the solid is completely dissolved.

-

For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline to ensure the residual amount of any organic solvent is insignificant.[1]

-

Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in solution may vary.[14]

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration of 3-hydroxybutyrate in biological samples or solutions.

Methodology Overview: This protocol is based on a reverse-phase HPLC (RP-HPLC) method.

Materials:

-

HPLC system with a UV/PDA detector

-

Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 92:8 v/v)[15]

-

Sodium 3-hydroxybutyrate standard

-

Sample for analysis (e.g., deproteinized serum)

Protocol:

-

Sample Preparation (for serum):

-

To 50-100 µL of serum, add an equal volume of 12% perchloric acid.[13]

-

Incubate on ice for 10 minutes.[13]

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.[13]

-

Transfer the supernatant to a new tube.

-

Neutralize by adding 3 M K₂CO₃ in a volume equivalent to one-fourth of the original serum volume.[13]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the precipitate.[13]

-

The resulting supernatant is the protein-free extract for HPLC analysis.[13]

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the prepared sample and standards onto the HPLC system.

-

Identify the 3-hydroxybutyrate peak based on the retention time of the standard.

-

Quantify the concentration by comparing the peak area of the sample to the standard curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and purity of sodium 3-hydroxybutyrate.

Methodology Overview: This protocol outlines the general procedure for acquiring a ¹H NMR spectrum.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Deuterium oxide, D₂O)

-

Internal standard (e.g., DSS)

-

Sodium 3-hydroxybutyrate sample

Protocol:

-

Dissolve 5-10 mg of the sodium 3-hydroxybutyrate sample in approximately 0.7 mL of D₂O containing an internal standard like DSS.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

-

The ¹H NMR spectrum of sodium 3-hydroxybutyrate in D₂O typically shows three main signals: a doublet corresponding to the methyl protons, a multiplet for the methine proton, and a doublet of doublets for the methylene (B1212753) protons adjacent to the carbonyl group.

Cell-Based Proliferation Assay

Objective: To assess the effect of sodium 3-hydroxybutyrate on the proliferation of cultured cells.

Materials:

-

Cell line of interest (e.g., breast cancer cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

Sodium 3-hydroxybutyrate stock solution

-

Cell proliferation assay kit (e.g., BrdU-based)

Protocol:

-

Seed the cells in a 96-well plate at a density of approximately 40,000 cells per well in 100 µL of complete culture medium.[16]

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

The next day, treat the cells with various concentrations of sodium 3-hydroxybutyrate (e.g., 3 mM) or a vehicle control.[16]

-

Incubate the cells for the desired period (e.g., 5 days).[16]

-

On the final day of treatment, add BrdU to the medium and incubate for an additional 24 hours.[16]

-

Assess cell proliferation using a BrdU assay kit according to the manufacturer's instructions, which typically involves measuring the absorbance at a specific wavelength.[16]

Signaling Pathways and Mechanisms of Action

Sodium 3-hydroxybutyrate exerts its biological effects through several key signaling pathways. The two most well-characterized are its inhibition of histone deacetylases and its activation of the G-protein coupled receptor GPR109A.

Histone Deacetylase (HDAC) Inhibition

Sodium 3-hydroxybutyrate is a direct inhibitor of class I histone deacetylases (HDACs).[1][5] By inhibiting HDACs, it increases the level of histone acetylation, leading to a more open chromatin structure and altered gene expression.[1] This epigenetic modification is associated with the activation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[1][5]

Caption: HDAC Inhibition by Sodium 3-hydroxybutyrate.

GPR109A (HCAR2) Activation

Sodium 3-hydroxybutyrate is a known ligand for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[6][8][9][17] Activation of GPR109A by sodium 3-hydroxybutyrate can lead to various downstream effects depending on the cell type. In adipocytes, it inhibits lipolysis.[9] In other cells, it can modulate inflammatory responses and cellular metabolism.[6][7] For instance, in aged liver, GPR109A activation by β-hydroxybutyrate leads to the activation of AMPK, which in turn suppresses endoplasmic reticulum stress and lipid accumulation.[6][17]

Caption: GPR109A Signaling Pathway Activation.

Experimental Workflow for Investigating Signaling Effects

The following diagram illustrates a general workflow for studying the effects of sodium 3-hydroxybutyrate on cellular signaling pathways.

Caption: General Experimental Workflow for Signaling Studies.

Safety and Handling

Sodium 3-hydroxybutyrate should be handled in accordance with standard laboratory safety procedures. It is considered hazardous until further information is available.[1] Users should avoid ingestion, inhalation, and contact with eyes and skin.[1] It is recommended to wash hands thoroughly after handling.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Sodium 3-hydroxybutyrate is a valuable tool for researchers in various fields, from metabolism and neuroscience to cancer biology. Its well-defined chemical and physical properties, coupled with its known mechanisms of action as a signaling molecule, make it a powerful compound for in vitro and in vivo studies. This guide provides a foundational understanding of its properties and common laboratory applications, enabling researchers to effectively incorporate sodium 3-hydroxybutyrate into their experimental designs.

References

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aginganddisease.org [aginganddisease.org]

- 7. Low Glucose plus β-Hydroxybutyrate Induces an Enhanced Inflammatory Response in Yak Alveolar Macrophages via Activating the GPR109A/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. aurigeneservices.com [aurigeneservices.com]

- 16. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Metabolic Maverick: A Technical History of Sodium 3-Hydroxybutyrate

An in-depth exploration of the discovery, synthesis, and evolving biological significance of Sodium 3-Hydroxybutyrate (B1226725), from a metabolic curiosity to a key signaling molecule.

Introduction

Sodium 3-hydroxybutyrate, the sodium salt of the ketone body D-β-hydroxybutyrate (BHB), has transitioned from being viewed as a mere metabolic byproduct of fatty acid oxidation to a pleiotropic signaling molecule with profound implications for cellular function and therapeutic development. This technical guide delves into the historical milestones of its discovery, the evolution of its chemical synthesis and analytical detection, and the elucidation of its complex signaling pathways. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational science and experimental underpinnings that have shaped our current understanding of this fascinating molecule.

A Historical Timeline: From "Acetone Bodies" to a Signaling Metabolite

The story of sodium 3-hydroxybutyrate is intrinsically linked to the broader history of ketone body research, which began in the mid-19th century with the detection of "acetone-like substances" in the urine of diabetic patients.

Early Observations (Mid-19th to Early 20th Century): The initial discovery of what would later be identified as ketone bodies was associated with diabetic ketoacidosis. The characteristic sweet smell of the breath and the dark color reaction of urine with ferric chloride were early diagnostic clues. The nitroprusside reaction, developed in the early 20th century, provided a more specific test for acetoacetate (B1235776) and acetone (B3395972).

The Dawn of Quantitative Analysis (Early 20th Century): The early 1900s marked a shift towards a more quantitative understanding of metabolism. Key developments include:

-

1921: Rollin Turner Woodyatt's research on diet and diabetes highlighted that β-hydroxybutyrate, acetoacetate, and acetone are produced by the liver during starvation or on a low-carbohydrate, high-fat diet.[1]

-

1921: Building on this, Dr. Russell Morse Wilder at the Mayo Clinic coined the term "ketogenic diet" to describe a diet that intentionally induces ketosis.[1]

-

Early 20th Century: The pioneering work of Donald Van Slyke at the Rockefeller Institute was instrumental in developing methods for the quantitative analysis of ketone bodies in blood and urine, providing a crucial tool for studying metabolic diseases.[2]

The First Synthesis: The first preparation of optically active 3-hydroxybutanoic acid is credited to the collective work of McKenzie, Magnus-Levy, and the renowned chemist Emil Fischer, who laid the groundwork for stereochemistry.[1]

A Shift in Perspective (Late 20th to 21st Century): For much of the 20th century, ketone bodies were primarily considered an alternative fuel source for the brain and other tissues during periods of glucose scarcity. However, the turn of the century brought a paradigm shift, with a growing body of evidence revealing their roles as signaling molecules.

-

2005: The G-protein coupled receptor GPR109A (also known as HCA2) was identified as a receptor for nicotinic acid, and shortly after, β-hydroxybutyrate was identified as an endogenous ligand by Taggart and colleagues.[3]

-

2013: A seminal paper by Shimazu et al. demonstrated that β-hydroxybutyrate is an endogenous inhibitor of class I histone deacetylases (HDACs), linking metabolism directly to epigenetic regulation.[4]

Chemical Synthesis and Characterization: From Historical Methods to Modern Approaches

The preparation of sodium 3-hydroxybutyrate has evolved from early laboratory syntheses to more refined and scalable methods.

Historical Synthesis

An early method for the preparation of sodium salts of hydroxy-carboxylic acids involved the hydrolysis of the corresponding lactone or ester with a sodium hydroxide (B78521) solution. For 3-hydroxybutyric acid, this would typically involve the saponification of ethyl 3-hydroxybutyrate.

Modern Synthesis

Modern chemical synthesis of sodium 3-hydroxybutyrate often involves the hydrolysis of ethyl 3-hydroxybutyrate with sodium hydroxide in a mixed solvent system to facilitate purification and crystallization.

Table 1: Comparison of Historical and Modern Synthesis Methods for Sodium 3-Hydroxybutyrate

| Feature | Historical Method (Early 20th Century) | Modern Method |

| Starting Material | Ethyl 3-hydroxybutyrate or γ-butyrolactone | Ethyl 3-hydroxybutyrate |

| Reagent | Aqueous Sodium Hydroxide | Sodium Hydroxide |

| Solvent | Water | Mixed solvent (e.g., ethanol/water) |

| Purification | Evaporation and recrystallization from water/ethanol | Controlled crystallization from the reaction mixture |

| Yield & Purity | Generally lower yield and purity | High yield and purity |

Experimental Protocols

Historical Method for Quantitative Analysis of Ketone Bodies (Van Slyke Method)

Donald Van Slyke's methods were pivotal for the clinical and experimental study of ketosis. His techniques allowed for the separate determination of total acetone bodies, acetoacetate plus acetone, and β-hydroxybutyric acid. The principle for β-hydroxybutyric acid determination involved its oxidation to acetoacetate and acetone, followed by precipitation and titration.

Experimental Workflow for Van Slyke's Method:

Workflow for the quantitative determination of β-hydroxybutyrate using the Van Slyke method.

Modern Enzymatic Assay for β-Hydroxybutyrate

Modern assays for β-hydroxybutyrate are typically enzymatic and colorimetric or fluorometric, offering high specificity and sensitivity.

Principle: D-β-hydroxybutyrate is oxidized to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase (HBDH), with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used in a colorimetric reaction.

Experimental Protocol:

-

Sample Preparation: Serum or plasma samples are deproteinized, often using a spin filter.

-

Reaction Mixture: A reaction mixture is prepared containing β-hydroxybutyrate dehydrogenase, NAD+, and a colorimetric probe (e.g., a tetrazolium salt that is reduced by NADH to a colored formazan).

-

Incubation: The deproteinized sample is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C).

-

Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 450 nm) using a spectrophotometer.

-

Quantification: The concentration of β-hydroxybutyrate in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of β-hydroxybutyrate.

Table 2: Quantitative Data on β-Hydroxybutyrate Levels in Human Plasma/Serum

| Condition | β-Hydroxybutyrate Concentration (mM) | Reference |

| Normal (post-absorptive) | < 0.3 | [5] |

| 24-hour Fasting | 1.0 - 2.0 | [6] |

| Prolonged Starvation (several days) | 6.0 - 8.0 | [7] |

| Nutritional Ketosis | 0.5 - 3.0 | [5] |

| Diabetic Ketoacidosis | > 3.0 (often 15-25) | [8] |

Signaling Pathways of Sodium 3-Hydroxybutyrate

Beyond its role as an energy substrate, β-hydroxybutyrate is now recognized as a key signaling molecule that modulates cellular processes through direct interaction with proteins and epigenetic mechanisms.

GPR109A Receptor Activation

β-hydroxybutyrate is an endogenous ligand for the G-protein coupled receptor GPR109A.[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase, thereby inhibiting lipolysis. This represents a negative feedback loop where high levels of ketone bodies can suppress their own production from fatty acids.

GPR109A signaling pathway activated by β-hydroxybutyrate.

Histone Deacetylase (HDAC) Inhibition

β-hydroxybutyrate acts as an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4] By inhibiting HDACs, β-hydroxybutyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression. This epigenetic modification has been linked to the upregulation of genes involved in antioxidant responses and metabolic regulation.

Experimental Protocol for In Vitro HDAC Inhibition Assay:

-

Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are prepared from cultured cells or tissues.

-

Reaction Setup: The nuclear extract is incubated with a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorescent reporter).

-

Inhibitor Addition: Different concentrations of sodium 3-hydroxybutyrate are added to the reaction.

-

Development: After incubation, a developer solution is added that cleaves the deacetylated substrate, releasing the fluorescent reporter.

-

Fluorescence Measurement: The fluorescence is measured using a fluorometer. A decrease in fluorescence indicates HDAC inhibition.

Mechanism of HDAC inhibition by β-hydroxybutyrate.

Conclusion

The journey of sodium 3-hydroxybutyrate from a diagnostic marker of metabolic distress to a recognized signaling molecule underscores the dynamic nature of our understanding of metabolism. The historical progression of its discovery, intertwined with the development of analytical chemistry, has paved the way for the current exploration of its therapeutic potential. The elucidation of its roles in G-protein coupled receptor signaling and epigenetic regulation has opened new avenues for drug development in a wide range of fields, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This guide provides a foundational technical overview for professionals seeking to build upon this rich history of scientific inquiry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. "DONALD VAN SLYKE" by The Rockefeller Archive Center [digitalcommons.rockefeller.edu]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. From starvation to time-restricted eating: a review of fasting physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Update on Measuring Ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Sodium 3-Hydroxybutyrate in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-hydroxybutyrate (B1226725) (also known as sodium β-hydroxybutyrate or BHB), the most abundant ketone body, has emerged as a critical signaling molecule and a vital alternative energy source, extending its biological significance far beyond its traditionally recognized role in metabolic homeostasis during periods of low glucose availability.[1][2][3] This technical guide provides a comprehensive overview of the core biological roles of sodium 3-hydroxybutyrate in cellular metabolism, with a particular focus on its signaling functions. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Introduction: Beyond an Energy Substrate

Synthesized primarily in the liver from the oxidation of fatty acids, β-hydroxybutyrate serves as a crucial energy carrier, particularly for extrahepatic tissues like the brain, heart, and skeletal muscle during states of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2][4] Under such conditions, BHB can reach millimolar concentrations in the blood, a significant increase from its basal levels.[5] However, a growing body of evidence has illuminated its function as a potent signaling metabolite, capable of modulating epigenetic landscapes, inflammatory responses, and oxidative stress, thereby influencing a wide array of cellular processes and pathological conditions.[1][5][6][7]

Quantitative Overview of β-Hydroxybutyrate's Metabolic Effects

The metabolic impact of β-hydroxybutyrate is concentration-dependent, with physiological levels fluctuating significantly based on dietary status and physical activity. The following tables summarize key quantitative data from various studies, providing a comparative look at its physiological concentrations and its effects in experimental settings.

Table 1: Physiological Concentrations of β-Hydroxybutyrate (BHB)

| Condition | Typical BHB Concentration (mmol/L) | Source(s) |

| Normal (Fed state) | < 0.1 - 0.5 | [8] |

| Fasting (24 hours) | 1.0 - 2.0 | [5] |

| Prolonged Fasting (several days) | 6.0 - 8.0 | [5] |

| Ketogenic Diet | 0.5 - 5.0 | [8] |

| Prolonged Exercise | 0.5 - 5.0 | [8] |

| Diabetic Ketoacidosis | > 25 | [5] |

Table 2: Experimental Concentrations of β-Hydroxybutyrate and Observed Effects

| Experimental System | BHB Concentration | Observed Effect | Source(s) |

| Human Cardiac Microvascular Endothelial Cells (HCMECs) | 1, 3, and 4 mM | Inhibition of HDAC3 binding to the Claudin-5 promoter under high glucose. | [6] |

| Mouse Kidney (in vivo) | Subcutaneous pump delivery | Increased global histone acetylation and protection against oxidative stress. | [5] |

| C2C12 Myotubes | 0.25, 0.5, 1, 2, 5 mM | Investigation of effects on muscle protein synthesis and anabolic signaling. | [9] |

| Human Monocytes | Increasing concentrations | Reduction of NLRP3 inflammasome-mediated IL-1β and IL-18 production. | [7][10] |

| PC12 Cells | Dose-dependent | Inhibition of H₂O₂-induced ROS production and decreased NOX2 and NOX4 protein levels. |

Core Signaling Pathways of β-Hydroxybutyrate

β-Hydroxybutyrate exerts its signaling functions through several distinct mechanisms, primarily through the inhibition of class I histone deacetylases (HDACs) and the modulation of the NLRP3 inflammasome.

Inhibition of Histone Deacetylases (HDACs)

A key signaling role of BHB is its ability to directly inhibit class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[5][6][11] This inhibition leads to a state of histone hyperacetylation, which alters chromatin structure and promotes the transcription of specific genes. Notably, this includes genes involved in oxidative stress resistance, such as FOXO3A and MT2.[5][11] The upregulation of these genes confers cellular protection against oxidative damage.

Caption: BHB inhibits Class I HDACs, leading to increased histone acetylation and the expression of stress resistance genes.

Modulation of the NLRP3 Inflammasome

β-Hydroxybutyrate has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[7][12] Mechanistically, BHB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux and reducing the oligomerization of the adaptor protein ASC.[7][12] This inhibitory effect is independent of its metabolism and other starvation-regulated pathways.[7] The suppression of the NLRP3 inflammasome leads to a reduction in the production of pro-inflammatory cytokines IL-1β and IL-18.[7][10]

Caption: BHB inhibits NLRP3 inflammasome activation by preventing K+ efflux and ASC oligomerization.

Experimental Protocols

This section provides an overview of common methodologies for the quantification of β-hydroxybutyrate and for studying its effects in a laboratory setting.

Quantification of β-Hydroxybutyrate in Biological Samples

Accurate measurement of BHB is crucial for both research and clinical applications. Several methods are available, each with its own advantages in terms of sensitivity, specificity, and throughput.

This is a common and straightforward method suitable for high-throughput analysis in a 96-well plate format.[13][14][15]

Principle: β-hydroxybutyrate is oxidized to acetoacetate (B1235776) by the enzyme β-hydroxybutyrate dehydrogenase. This reaction is coupled to the reduction of NAD+ to NADH. The resulting NADH is then used to reduce a colorimetric or fluorometric probe, and the signal is proportional to the BHB concentration.[13][14]

Generalized Protocol:

-

Sample Preparation: Collect biological samples (e.g., serum, plasma, urine, cell lysates).[13] Deproteinize samples if necessary, often by centrifugation to remove particulates.[13]

-

Standard Curve Preparation: Prepare a series of BHB standards of known concentrations to generate a standard curve.

-

Reaction Setup: Add prepared samples and standards to the wells of a microplate.

-

Initiate Reaction: Add a reaction mix containing β-hydroxybutyrate dehydrogenase, NAD+, and the probe to each well.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 20-30 minutes) to allow the reaction to proceed.[13]

-

Measurement: Read the absorbance (for colorimetric assays, typically at 450 nm) or fluorescence (for fluorometric assays, with excitation/emission wavelengths around 530-570 nm / 590-600 nm) using a microplate reader.[14][15]

-

Data Analysis: Subtract the blank reading, plot the standard curve, and determine the BHB concentration in the samples by interpolating from the curve.[13]

Caption: Workflow for the enzymatic quantification of β-hydroxybutyrate.

GC-MS provides high sensitivity and specificity for the quantification of BHB, particularly in complex matrices like postmortem blood and urine.[16][17]

Principle: BHB is extracted from the sample, derivatized to make it volatile, and then separated by gas chromatography and detected by mass spectrometry. An internal standard (e.g., deuterated γ-hydroxybutyrate) is typically used for accurate quantification.[16]

Generalized Protocol:

-

Sample Preparation: Collect blood or urine samples.

-

Internal Standard Spiking: Add a known amount of the internal standard to each sample.

-

Extraction: Perform a liquid-liquid extraction to isolate BHB and the internal standard.

-

Derivatization: Chemically modify the extracted compounds (e.g., silylation) to increase their volatility for GC analysis.[16]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated based on their boiling points and retention times in the GC column and then fragmented and detected by the mass spectrometer.

-

Data Analysis: Quantify BHB by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

In Vitro Studies of β-Hydroxybutyrate's Effects

Cell culture models are invaluable for dissecting the molecular mechanisms of BHB action.

Generalized Protocol for Cell Culture Experiments:

-

Cell Culture: Culture the desired cell line (e.g., C2C12 myotubes, PC12 cells) under standard conditions until they reach the desired confluence or differentiation state.[9]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of sodium 3-hydroxybutyrate (e.g., 0.25 mM to 5 mM).[9] Include a vehicle control (medium without BHB).

-

Co-treatment (Optional): To study protective effects, cells can be co-treated with a stressor (e.g., H₂O₂) in the presence or absence of BHB.

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours).[5][9]

-

Cell Lysis and Analysis: After treatment, lyse the cells to extract proteins or RNA.

-

Downstream Analysis: Analyze the lysates using techniques such as:

-

Western Blotting: To quantify protein levels and post-translational modifications (e.g., histone acetylation, phosphorylation of signaling proteins).

-

Quantitative PCR (qPCR): To measure changes in gene expression.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the secretion of cytokines (e.g., IL-1β) into the culture medium.

-

Immunofluorescence: To visualize the subcellular localization of proteins of interest.

-

Conclusion and Future Directions

Sodium 3-hydroxybutyrate is a pleiotropic molecule with profound effects on cellular metabolism and signaling. Its ability to act as an HDAC inhibitor and an NLRP3 inflammasome modulator underscores its therapeutic potential for a range of conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[2][7][18] Future research should continue to elucidate the intricate molecular mechanisms underlying BHB's diverse biological activities, explore its potential synergistic effects with other compounds, and optimize its therapeutic application through targeted delivery and dosing strategies. This guide provides a foundational resource for researchers and developers to advance our understanding and utilization of this remarkable metabolite.

References

- 1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Hydroxybutyrate: A Signaling Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating effects of sodium beta‐hydroxybutyrate on metabolism in placebo‐controlled, bilaterally infused human leg with focus on skeletal muscle protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. physoc.org [physoc.org]

- 10. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. cbioc.com [cbioc.com]

- 14. raybiotech.com [raybiotech.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. β-hydroxybutyrate and its metabolic effects on age-associated pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuronal Mechanism of Action of Sodium 3-Hydroxybutyrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-hydroxybutyrate (B1226725) (also known as β-hydroxybutyrate or BHB), the most abundant ketone body, is a critical alternative energy substrate for the brain, particularly during periods of low glucose availability such as fasting or ketogenic diets.[1][2] Beyond its role as a simple fuel source, emerging evidence has illuminated its function as a potent signaling molecule, exerting multifaceted neuroprotective effects through various mechanisms.[3] These include epigenetic modifications, enhanced mitochondrial function, reduction of oxidative stress and inflammation, and modulation of neurotransmitter systems.[3][4][5][6] This technical guide provides an in-depth exploration of the core mechanisms by which sodium 3-hydroxybutyrate acts on neuronal cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanisms of Action on Neuronal Cells

The neuroprotective and neuro-regenerative properties of sodium 3-hydroxybutyrate stem from its engagement with multiple, interconnected cellular pathways.

Enhanced Bioenergetics and Mitochondrial Function

Under conditions of glucose hypometabolism, a hallmark of many neurodegenerative diseases and neuronal injuries, BHB serves as a vital alternative fuel.[4] Transported across the blood-brain barrier via monocarboxylic acid transporters (MCTs), BHB enters neuronal mitochondria to support cellular energy requirements.[1][7] In mitochondria, it is converted to acetoacetate (B1235776) and subsequently to acetyl-CoA, which enters the citric acid cycle.[5] This process is more energetically efficient than glucose metabolism and leads to several beneficial outcomes:

-

Increased ATP Production: Neurons treated with BHB exhibit significantly higher levels of ATP.[1]

-

Improved Mitochondrial Respiration: BHB enhances the oxygen consumption rate (OCR) in neurons, indicating an increase in mitochondrial oxidative metabolism.[1][5]

-

Elevated NAD+/NADH Ratio: BHB metabolism elevates the cellular NAD+/NADH ratio, a key indicator of metabolic health.[1][2]

-

Mitochondrial Biogenesis: Sodium butyrate (B1204436) has been shown to increase mitochondrial mass and modulate mitochondrial architecture in neuronal progenitor cells.[8]

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

BHB is a well-documented endogenous inhibitor of class I histone deacetylases (HDACs).[3][6] By inhibiting HDACs, BHB promotes the acetylation of histones, leading to a more open chromatin structure that facilitates gene transcription.[3][9] This epigenetic modulation is a cornerstone of its neuroprotective effects, upregulating the expression of genes involved in stress resistance and neuronal health.[6]

Key targets of this regulation include:

-

Oxidative Stress Resistance Genes: BHB treatment increases histone acetylation at the promoters of the Foxo3a and Mt2 genes.[6] These genes encode for the transcription factor FOXO3A and metallothionein (B12644479) 2, respectively, both of which are critical players in antioxidant defense pathways.[3][6]

-

Neurotrophic Factor Genes: HDAC inhibition is linked to the increased expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, synaptic plasticity, and neurogenesis.[10][11]

Induction of Brain-Derived Neurotrophic Factor (BDNF)

A significant mechanism of BHB's action is its ability to robustly increase the production of BDNF.[1][4] Studies in cultured cerebral cortical neurons show that BHB treatment can increase Bdnf mRNA levels by approximately three-fold.[1] This effect is particularly pronounced in low-glucose conditions, mimicking the physiological state where ketone bodies are utilized.[1] The signaling cascade for BDNF induction is initiated by BHB's metabolic effects.

The proposed pathway is as follows:

-

This heightened metabolic activity leads to a controlled increase in mitochondrial reactive oxygen species (ROS).[1][3]

-

ROS act as signaling molecules to activate the redox-sensitive transcription factor NF-κB.[1][2]

-

NF-κB, along with the histone acetyltransferase p300/EP300, drives the transcription of the Bdnf gene.[1][2]

This BDNF-TrkB signaling pathway is crucial for sodium butyrate-induced neurogenesis and long-term functional recovery after ischemic injury.[9][10][11][12]

Anti-inflammatory and Antioxidant Effects

BHB exerts potent anti-inflammatory and antioxidant effects, protecting neurons from damage.[3][4][5]

-

Anti-inflammatory Action: BHB can inhibit neuroinflammation by suppressing the NF-κB signaling pathway, which in turn reduces the production of proinflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α, IL-1β, and IL-6.[3][13] This can be mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCAR2), for which BHB is an endogenous agonist.[3][14][15]

-

Antioxidant Action: The neuroprotective effects of BHB are strongly linked to the reduction of oxidative stress.[4][6][16] This is achieved through both direct and indirect mechanisms. Indirectly, as mentioned, BHB's HDAC inhibitory function upregulates antioxidant genes like FOXO3A.[3][6] Additionally, improved mitochondrial function and a more negative redox potential of the NADP antioxidant system contribute to the reduction of ROS.[3][5]

Modulation of Neuronal Excitability and Synaptic Plasticity

BHB influences neuronal communication by modulating neurotransmitter systems and synaptic plasticity.

-

Reduced Excitotoxicity: BHB can inhibit vesicular glutamate (B1630785) transporters, which decreases the loading and subsequent release of glutamate from presynaptic vesicles.[4] This action reduces neuronal hyperexcitability and protects against glutamate-induced toxicity, shifting the overall GABA/glutamate balance towards inhibition.[4]

-

Synaptic Plasticity: The impact on synaptic plasticity is complex. In developing neurons, BHB can substitute for glucose to fuel and preserve synaptic transmission.[17] However, in mature hippocampal neurons, BHB treatment has been shown to increase overall neuronal excitability while concurrently reducing long-term potentiation (LTP).[18][19] This suggests a homeostatic, metaplastic effect that balances neuronal activity.[18] Conversely, in models of Alzheimer's disease, sodium butyrate has been shown to ameliorate impairments in synaptic plasticity by reducing neuroinflammation.[20]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of sodium 3-hydroxybutyrate on neuronal cells.

| Parameter | Control Group | BHB-Treated Group | Percentage Change | Reference |

| Cell Density Increase (24h post-injury) | 21.33% | 118.6% | +456% | [4] |

| Neuron Migration Velocity | 0.252 μm / 15 min | 0.429 μm / 15 min | +70% | [4] |

| Gap Size Change (24h post-injury) | +63.81% (increase) | -10.83% (reduction) | - | [4] |

| Bdnf mRNA Levels (8 mM BHB, 6h) | Baseline | ~3-fold increase | +200% | [1] |

| sEPSC Inter-event Interval (CA1 Neurons) | 2.64 ± 0.67 s | 0.89 ± 0.15 s | -66% | [19] |

Table 1: Effects of BHB on Neuroregeneration and Gene Expression.

| Model | Parameter | Control Group (CCI + Water) | BHB-Treated Group (CCI + KE) | Significance | Reference |

| Traumatic Brain Injury (Rat CCI Model) | Neurological Severity Score (NSS-R) | 4.4 ± 0.5 | 1.2 ± 0.4 | p < 0.01 | [7] |

| Lesion Volume | 47 ± 11 mm³ | 10 ± 3 mm³ | p < 0.001 | [7] |

Table 2: In Vivo Neuroprotective Effects of BHB.

| Cell Line | Condition | BHB Concentration | Effect on Cell Viability | Reference |

| HT22 Neuronal Cells | Glucose Deprivation (24h) | 80 µmol/L | Significant increase | [21] |

| Glucose Deprivation (24h) | 160 µmol/L | Significant increase | [21] | |

| Glucose Deprivation (30h) | 80 µmol/L | Significant increase | [21] | |

| Glucose Deprivation (30h) | 160 µmol/L | Significant increase | [21] |

Table 3: Effects of BHB on Neuronal Cell Viability under Stress.

Key Experimental Protocols

Oxygen Consumption Rate (OCR) Measurement

This protocol is used to assess mitochondrial function in cultured neurons.[1]

-

Cell Plating: Plate primary cortical neurons in a specialized Seahorse XF cell culture microplate.

-

Treatment: Treat neurons with the desired concentration of sodium 3-hydroxybutyrate (e.g., 8 mM) for a specified duration (e.g., 24 hours).[1]

-

Assay Preparation: One hour before the assay, replace the culture medium with an assay medium (e.g., unbuffered DMEM) and incubate the plate at 37°C in a non-CO2 incubator.

-

Seahorse XF Analyzer: Measure the basal OCR. Subsequently, inject a series of mitochondrial respiratory chain modulators to determine key parameters of mitochondrial function.

-

Oligomycin (ATP synthase inhibitor): Injected to measure ATP-linked respiration.

-

FCCP (uncoupling agent): Injected to collapse the proton gradient and induce maximal respiration.

-

Rotenone/Antimycin A (Complex I and III inhibitors): Injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity from the recorded OCR values.[1]

Western Blotting for Protein Expression

This protocol quantifies the levels of specific proteins (e.g., BDNF, PSD-95) in neuronal lysates.[1][20]

-

Cell Lysis: Lyse treated and control neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Sonication & Centrifugation: Sonicate the lysates to shear DNA and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[1]

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

Electrophoresis: Resolve equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[21]

-

Cell Culture and Treatment: Culture neuronal cells (e.g., HT22) in 96-well plates.[21] Induce stress (e.g., glucose deprivation) and treat with various concentrations of sodium 3-hydroxybutyrate (e.g., 0-160 µmol/L) for different durations (e.g., 6-30 hours).[21]

-

MTT Incubation: After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration e.g., 5 mg/ml) to each well and incubate for 4 hours at 37°C.[21] Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Discard the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]

-

Analysis: Higher absorbance values correspond to higher metabolic activity and greater cell viability.

Visualizations: Signaling Pathways and Workflows

Conclusion

Sodium 3-hydroxybutyrate is far more than a simple energy metabolite for neuronal cells. Its mechanism of action is complex and multifaceted, involving direct modulation of cellular energy metabolism, epigenetic reprogramming through HDAC inhibition, activation of specific cell surface receptors, and consequent reduction in neuroinflammation and oxidative stress. The induction of critical neurotrophic factors like BDNF underscores its potential to not only protect neurons from injury but also to promote regeneration and plasticity. This intricate network of pathways makes sodium 3-hydroxybutyrate a compelling therapeutic candidate for a range of neurological disorders characterized by metabolic dysfunction and neuronal distress. Further research into the precise interplay of these mechanisms will continue to refine its potential applications in drug development.

References

- 1. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxybutyrate regulates energy metabolism and induces BDNF expression in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroregeneration Improved by Sodium-D,L-Beta-Hydroxybutyrate in Primary Neuronal Cultures [mdpi.com]

- 5. ß-Hydroxybutyrate Improves Mitochondrial Function After Transient Ischemia in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia–Ischemia: Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia-Ischemia: Potential Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium butyrate has an antimanic effect and protects the brain against oxidative stress in an animal model of mania induced by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. beta-Hydroxybutyrate fuels synaptic function during development. Histological and physiological evidence in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exposure to β-hydroxybutyrate reduces the operating set point and increases excitability in hippocampal circuitry of healthy mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sodium butyrate ameliorates the impairment of synaptic plasticity by inhibiting the neuroinflammation in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Production of Sodium 3-Hydroxybutyrate During Ketosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketosis is a metabolic state characterized by the elevation of ketone bodies in the blood and tissues, occurring in response to low glucose availability, such as during fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet.[1][2] The principal ketone bodies are acetoacetate (B1235776), acetone, and D-β-hydroxybutyrate.[1][3] D-β-hydroxybutyrate, which exists in circulation primarily as its sodium salt, sodium 3-hydroxybutyrate (B1226725), is the most abundant and serves as a crucial alternative energy source for vital organs, including the brain, heart, and skeletal muscle, when glucose is scarce.[1][4][5] Beyond its metabolic role, 3-hydroxybutyrate also functions as a signaling molecule, influencing cellular processes and gene expression.[6][7] This guide provides a detailed examination of the biochemical pathways, regulatory mechanisms, and experimental methodologies related to the endogenous production of sodium 3-hydroxybutyrate.

Biochemical Pathway of Ketogenesis

The synthesis of ketone bodies, or ketogenesis, occurs predominantly within the mitochondria of liver cells (hepatocytes).[1][8] The liver produces ketone bodies but lacks the necessary enzyme, β-ketoacyl-CoA transferase (SCOT), to utilize them, ensuring their release into the circulation for use by extrahepatic tissues.[8][9] The process begins with the breakdown of fatty acids into acetyl-CoA.

The primary steps are as follows:

-

Fatty Acid β-Oxidation: Fatty acids are transported into the mitochondrial matrix and broken down through β-oxidation to produce a substantial amount of acetyl-CoA.[1]

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme thiolase.[3][8][10]

-

Formation of HMG-CoA: Acetoacetyl-CoA then combines with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is catalyzed by HMG-CoA synthase, which is the rate-limiting enzyme in ketogenesis.[8][10]

-

Cleavage of HMG-CoA: HMG-CoA is cleaved by HMG-CoA lyase to yield acetoacetate and one molecule of acetyl-CoA.[2][8][10]

-

Reduction to D-β-Hydroxybutyrate: Acetoacetate is then reversibly reduced to D-β-hydroxybutyrate in an NADH-dependent reaction catalyzed by D-β-hydroxybutyrate dehydrogenase (BDH1).[6][9] The resulting D-β-hydroxybutyrate is the most abundant ketone body in circulation. Acetoacetate can also spontaneously decarboxylate to form acetone, which is typically exhaled.[2]

References

- 1. Ketogenesis - Wikipedia [en.wikipedia.org]

- 2. Ketosis - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

The Enantiomeric Dichotomy of Sodium 3-Hydroxybutyrate: A Structural and Functional Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the critical structural and functional distinctions between the D- and L-enantiomers of Sodium 3-hydroxybutyrate (B1226725). As interest in the therapeutic potential of ketone bodies continues to grow, a nuanced understanding of their stereoisomeric forms is paramount for targeted and effective drug development. This document provides a detailed comparison of their physicochemical properties, analytical separation methodologies, and distinct biological roles, with a focus on their differential engagement of cellular signaling pathways.

Core Structural Difference: Enantiomers at a Glance

D- and L-Sodium 3-hydroxybutyrate are stereoisomers, specifically enantiomers. This means they are non-superimposable mirror images of each other. Their identical chemical formula (C₄H₇NaO₃) and connectivity of atoms belie their profoundly different three-dimensional arrangements and, consequently, their biological activities. The key structural distinction lies in the spatial orientation of the hydroxyl (-OH) group at the chiral center (the third carbon atom).

This seemingly subtle difference in stereochemistry leads to significant variations in their interaction with chiral biological molecules such as enzymes and receptors, dictating their metabolic fate and signaling functions.

Physicochemical Properties: A Tale of Two Isomers

While enantiomers share many physical properties in a non-chiral environment, their interaction with plane-polarized light is a defining characteristic. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, denoted as 'd' or '+') while the other will rotate it to the left (levorotatory, denoted as 'l' or '-') to an equal but opposite degree.

| Property | D-Sodium 3-hydroxybutyrate ((R)-(-)-3-Hydroxybutyric acid sodium salt) | L-Sodium 3-hydroxybutyrate ((S)-(+)-3-Hydroxybutyric acid sodium salt) | Racemic (DL)-Sodium 3-hydroxybutyrate |

| Synonyms | (R)-3-hydroxybutanoate sodium salt, D-β-hydroxybutyrate sodium salt | (S)-3-hydroxybutanoate sodium salt, L-β-hydroxybutyrate sodium salt | (±)-Sodium 3-hydroxybutyrate |

| Molecular Weight ( g/mol ) | 126.09[1] | 126.09[1] | 126.09[1] |

| Melting Point (°C) | 149-155[2] | Not explicitly found, but expected to be identical to the D-enantiomer. | 161-167[3] (decomposes) |

| Specific Optical Rotation ([α]D) | -14° (c = 10 in H₂O at 22°C)[2] | +14° (c = 10 in H₂O at 22°C) (inferred) | 0° |

Experimental Protocols: Differentiating the Enantiomers

The separation and quantification of D- and L-Sodium 3-hydroxybutyrate are crucial for research and clinical applications. Due to their identical physical properties in a non-chiral environment, specialized chiral separation techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

A robust method for the simultaneous determination of lactate (B86563) and 3-hydroxybutyrate enantiomers has been established using a two-dimensional HPLC system.

Methodology:

-

Derivatization: The hydroxyl and carboxyl groups of the analytes are derivatized with a fluorescent reagent, 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl), to enhance detection sensitivity.

-

First Dimension (Reversed-Phase Separation): The derivatized analytes are separated on a capillary monolithic octadecylsilane (B103800) (C18) column.

-

Mobile Phase: 13% acetonitrile (B52724) and 0.05% trifluoroacetic acid in water.

-

-

Second Dimension (Chiral Separation): The fractions containing the 3-hydroxybutyrate derivatives are automatically transferred to a second-dimension system equipped with a chiral stationary phase.

-

Chiral Column: A Chiralpak QD-AX or KSAACSP-001S enantioselective column is used for the separation of the D- and L-enantiomers.

-

Mobile Phase: A mixed solution of methanol (B129727) and acetonitrile containing formic acid.

-

-

Detection: Fluorescence detection is used to quantify the separated enantiomers.

This method has been successfully applied to various biological samples, including plasma, urine, and saliva, with a detection limit of 10 fmol per injection.

Biological Significance and Signaling Pathways

The biological roles of D- and L-Sodium 3-hydroxybutyrate are distinct, with the D-enantiomer being the primary biologically active form in mammals.[4]

D-Sodium 3-hydroxybutyrate: An Energy Source and Signaling Molecule